molecular formula C25H24N2O5S B2636252 N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895649-95-3

N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No. B2636252
CAS RN: 895649-95-3
M. Wt: 464.54
InChI Key: MHHZNYSKSHGBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have methoxy (-OCH3) and tosyl (CH3C6H4SO2-) functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as decarboxylation, aldoxime reaction, and dehydration .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core .

Scientific Research Applications

Synthesis and Labeling

  • Labeling with Carbon-14 : N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine has been used in the synthesis of compounds like papaverine and quinopavine, specifically labeled with carbon-14 for research purposes. This labeling aids in tracking the distribution and metabolic pathways of these compounds in biological systems (Ithakissios et al., 1974).

Radioligand Binding Studies

  • Apamin-Sensitive Binding Sites : Derivatives of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is significant in understanding the interaction of these compounds with specific receptors in the nervous system (Graulich et al., 2006).

Metabolic Pathways

  • P-glycoprotein Inhibitor Metabolism : The compound has been studied for its metabolism in the context of being a new P-glycoprotein inhibitor. This research helps to understand how the compound is metabolized in the body, which is crucial for developing effective drugs (Paek et al., 2006).

Chemical Reactions

  • Reactions with Isatin : Studies on the reaction of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine with isatin have provided insights into the formation of various chemical compounds. This is beneficial for synthetic chemistry and drug development (Brouwer et al., 1972).

Synthesis of Derivatives

  • Quinazoline Derivatives Synthesis : Research includes the synthesis of quinazoline derivatives, which are important for the development of new pharmaceutical compounds (Yan et al., 2013).

Protein Kinase Inhibitors

  • Inhibitors for Alzheimer's Disease : A study has evaluated novel 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, as potential inhibitors for protein kinases implicated in Alzheimer's disease. This provides a path for developing new treatments for neurodegenerative diseases (Waiker et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZNYSKSHGBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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